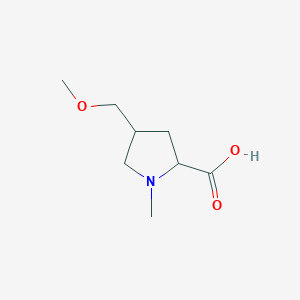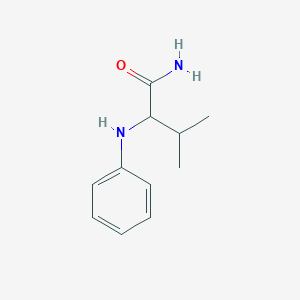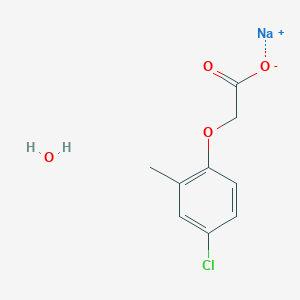
MCPA (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCPA (sodium), also known as sodium (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide belonging to the phenoxyacetic acid family. It is primarily used for the selective control of broadleaf weeds in cereal crops and pastures. The compound acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth of targeted weeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MCPA (sodium) is synthesized from 2-methyl-4-chlorophenol through a reaction with chloroacetic acid in the presence of a base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{MCPA} + \text{base·HCl} ] The resulting MCPA is then neutralized with sodium hydroxide to form MCPA (sodium) .
Industrial Production Methods
Industrial production of MCPA (sodium) involves large-scale synthesis using the same basic reaction. The process includes the following steps:
Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.
Neutralization: The resulting MCPA is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization and filtration to obtain high-purity MCPA (sodium).
Analyse Des Réactions Chimiques
Types of Reactions
MCPA (sodium) undergoes several types of chemical reactions, including:
Oxidation: MCPA (sodium) can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MCPA (sodium) to its corresponding alcohol.
Substitution: MCPA (sodium) can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed
Oxidation: Oxidation of MCPA (sodium) can produce carboxylic acids and ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions result in the formation of various substituted phenoxyacetic acids.
Applications De Recherche Scientifique
MCPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide behavior and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial activity in soil.
Medicine: Studied for its potential endocrine-disrupting effects and toxicity.
Industry: Employed in agricultural practices for weed control, enhancing crop yields
Mécanisme D'action
MCPA (sodium) acts by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth, leading to the death of susceptible plants. The compound interferes with protein synthesis, cell division, and overall plant growth .
Comparaison Avec Des Composés Similaires
MCPA (sodium) is similar to other phenoxyacetic acid herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Previously used herbicide with a broader spectrum of activity but now banned in many countries due to toxicity concerns.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid herbicide with a similar mode of action but different chemical structure
MCPA (sodium) is unique in its selective action against broadleaf weeds while being safe for cereal crops, making it a valuable tool in agricultural weed management .
Propriétés
Formule moléculaire |
C9H10ClNaO4 |
|---|---|
Poids moléculaire |
240.61 g/mol |
Nom IUPAC |
sodium;2-(4-chloro-2-methylphenoxy)acetate;hydrate |
InChI |
InChI=1S/C9H9ClO3.Na.H2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2-4H,5H2,1H3,(H,11,12);;1H2/q;+1;/p-1 |
Clé InChI |
WRISJTKXJRZMDB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
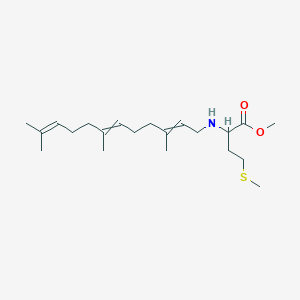
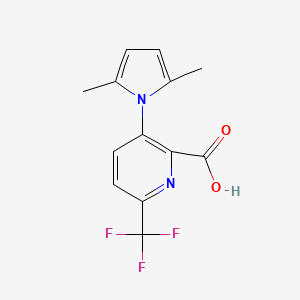
![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)
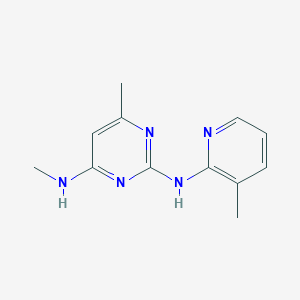
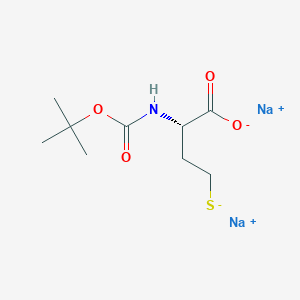
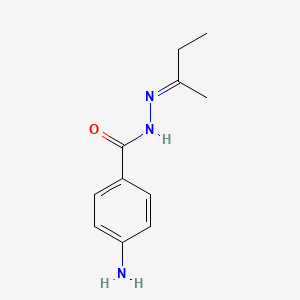
![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)
